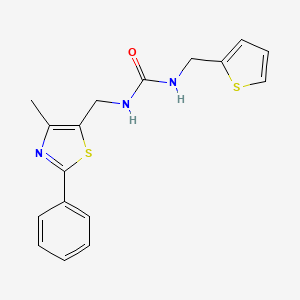

1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c1-12-15(23-16(20-12)13-6-3-2-4-7-13)11-19-17(21)18-10-14-8-5-9-22-14/h2-9H,10-11H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFPJXYPDPKJJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Urea Moiety: The urea moiety is formed by reacting an isocyanate with an amine. In this case, the isocyanate is derived from the thiazole intermediate, and the amine is derived from the thiophene intermediate.

Coupling of the Thiazole and Thiophene Intermediates: The final step involves coupling the thiazole and thiophene intermediates through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is . The synthesis typically involves several steps, including the formation of the thiazole and thiophene moieties, which are crucial for its biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS) are employed to confirm the identity and purity of the compound .

Biological Activities

-

Antitubercular Properties :

- Research indicates that this compound exhibits significant antitubercular activity by inhibiting the enzyme InhA, which is essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to cell death .

- Experimental studies have demonstrated that this compound shows effective results against various strains of tuberculosis in vitro, making it a candidate for further development in anti-tuberculosis therapies.

- Antimicrobial Activity :

- Anticancer Potential :

Case Study 1: Antitubercular Activity

A study conducted by researchers focused on the synthesis and evaluation of various thiazole-containing urea derivatives, including this compound. The compound was tested against multiple strains of Mycobacterium tuberculosis, showing a minimum inhibitory concentration (MIC) that indicates strong antitubercular potential. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of urea derivatives were synthesized and screened for their antimicrobial properties. This compound was among those tested, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria. The results suggest that the presence of both thiazole and thiophene rings contributes to its antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Thiazole-Urea Hybrids

- Compound 1f (): Contains a urea linkage with a trifluoromethylphenyl group and a hydroxyphenyl-thiazole-piperazine scaffold. Unlike the target compound, it lacks a thiophene moiety but includes a piperazine ring, which may influence solubility and bioavailability .

- Compound 1g (): Features a 3-(trifluoromethyl)phenyl substituent instead of thiophen-2-ylmethyl. The trifluoromethyl group enhances lipophilicity, whereas the thiophene in the target compound may improve π-π stacking in biological targets .

- Compound 4 (): A 4-chlorophenyl-substituted thiazole with a triazole-pyrazole system. While structurally distinct, its isostructural bromo analog (Compound 5) highlights how halogen substituents affect intermolecular interactions and crystallinity .

Thiophene-Containing Analogs

- 5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole (): Shares the thiophen-2-ylmethyl group but replaces the urea with a benzimidazole core. The dihedral angles between thiophene and benzimidazole rings (36–39°) suggest moderate planarity, which could influence stacking interactions compared to the urea linker in the target compound .

Urea vs. Thiourea Derivatives

- 1-(3-(Methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl]-3-(4-chloro-3-(trifluoromethyl)phenyl)thiourea (): Thiourea derivatives exhibit altered hydrogen-bonding capabilities due to sulfur’s lower electronegativity compared to oxygen. This may reduce solubility but increase membrane permeability relative to urea-based compounds .

Physicochemical Properties

Biological Activity

1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound belonging to the class of urea derivatives, characterized by its thiazole and thiophene moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, including antitubercular properties and enzyme inhibition.

Chemical Structure and Synthesis

The molecular formula of the compound is , with a molecular weight of approximately 270.35 g/mol. The synthesis typically involves several steps, including the intramolecular cyclization of precursor compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS) are employed for structural elucidation and confirmation of the compound's identity.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, highlighting its potential as an antitubercular agent and an inhibitor of specific enzymes critical in disease treatment.

Antitubercular Activity

Research indicates that this compound exhibits significant antitubercular activity. It acts as an inhibitor of InhA, an enzyme essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. In vitro studies have demonstrated its efficacy against various strains of tuberculosis, suggesting its potential as a therapeutic agent in combating this infectious disease .

The mechanism of action involves the interaction between the compound and specific biological targets, particularly enzymes involved in bacterial cell wall synthesis. Experimental data from enzyme assays and cell viability studies support the assertion that this compound can effectively inhibit bacterial growth by disrupting metabolic processes necessary for survival .

Case Studies

A series of studies have been conducted to evaluate the compound's biological efficacy:

- Antimicrobial Evaluation : The compound was tested against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics like ampicillin and streptomycin .

- Anticancer Properties : In vitro assays demonstrated antiproliferative effects on cancer cell lines, with calculated IC50 values indicating significant cytotoxicity against specific types of cancer cells .

- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in metabolic pathways has been documented, further establishing its potential as a lead compound in drug development .

Data Tables

| Biological Activity | IC50 Values (μM) | Tested Cell Lines |

|---|---|---|

| Antitubercular | N/A | Mycobacterium tuberculosis strains |

| Anticancer | 25.1 (GI50) | U937 leukemia, A549 lung cancer |

| Enzyme Inhibition | N/A | InhA enzyme assays |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.